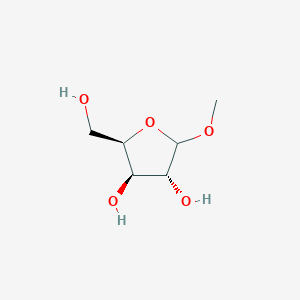

Methyl-D-xylofuranoside

Overview

Description

Methyl-D-xylofuranoside is a chemical compound with the molecular formula C6H12O5 . It has an average mass of 164.156 Da and a monoisotopic mass of 164.068466 Da . It is also known by other names such as Methyl α-D-xylofuranoside, Methyl-α-D-xylofuranosid, and α-D-Xylofuranoside de méthyle .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research. General routes for the preparation of β-xylopyranosides, which are closely related to xylofuranosides, have been studied . These routes involve chemical and enzymatic pathways .Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 23 bonds, including 11 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 2 ethers (aliphatic), and 1 Oxolane .Physical and Chemical Properties Analysis

This compound has a molecular weight of 164.16 . The predicted boiling point is 348.7±42.0 °C, and the predicted density is 1.40±0.1 g/cm3 .Scientific Research Applications

Synthesis and Structural Analysis : Methyl-D-xylofuranoside derivatives, such as methyl 5-deoxy-α-D-xylofuranoside and methyl 5-deoxy-β-D-xylofuranoside, have been synthesized and analyzed for their structural properties using NMR and mass spectrometry (Moravcova et al., 1997).

Glycosidation Studies : Research on the glycosidation of sugars like D-xylose with methyl-D-xylofuranosides has contributed to understanding the kinetics and mechanisms of sugar reactions (Bishop & Cooper, 1962).

Neighboring-Group Participation in Reactions : Studies have investigated the acid-catalyzed cleavage of this compound derivatives, revealing insights into the role of acyloxy neighboring groups in these reactions (Hollenberg, Watanabe & Fox, 1975).

Preparation of Anhydrofuranosides : The Mitsunobu reaction has been used for the preparation of various anhydrofuranosides from this compound derivatives, aiding in the synthesis of complex sugar structures (Schulze, Voss & Adiwidjaja, 2005).

Identification by Mass Spectrometry : Methyl O-methyl-D-xylofuranosides have been studied using electron-impact mass spectrometry, providing methods for identifying such compounds without prior derivatization (Kováčik & Kováč, 1972).

Kinetics of Methylation : The kinetics of methylation of methyl-D-xylofuranosides and their derivatives have been studied to understand the regioselectivity and reaction rates of these processes (Oščendová & Moravcova, 2004).

Regioselective Preparations for Synthetic Precursors : The preparation of specific this compound derivatives has been optimized for use as synthetic precursors in the creation of modified xylofuranosides and xylonucleosides (Gudiño, Iribarren & Iglesias, 2012).

Enzymic Hydrolysis Studies : The enzymatic hydrolysis of this compound derivatives has been analyzed, contributing to the understanding of enzyme-substrate interactions and kinetics (Moravcova, Vanclova, Čapková, Kefurt & Stanek, 1997).

Safety and Hazards

In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Methyl-D-xylofuranoside . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .

Properties

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRCAPFICWVAQ-IANNHFEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)